Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216591-14-8
VCID: VC5258048
InChI: InChI=1S/C23H23N3O4S.ClH/c1-28-18-5-2-16(3-6-18)19-14-31-22(24-19)13-25-8-10-26(11-9-25)23(27)17-4-7-20-21(12-17)30-15-29-20;/h2-7,12,14H,8-11,13,15H2,1H3;1H
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Molecular Formula: C23H24ClN3O4S
Molecular Weight: 473.97

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1216591-14-8

Cat. No.: VC5258048

Molecular Formula: C23H24ClN3O4S

Molecular Weight: 473.97

* For research use only. Not for human or veterinary use.

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride - 1216591-14-8

Specification

CAS No. 1216591-14-8
Molecular Formula C23H24ClN3O4S
Molecular Weight 473.97
IUPAC Name 1,3-benzodioxol-5-yl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C23H23N3O4S.ClH/c1-28-18-5-2-16(3-6-18)19-14-31-22(24-19)13-25-8-10-26(11-9-25)23(27)17-4-7-20-21(12-17)30-15-29-20;/h2-7,12,14H,8-11,13,15H2,1H3;1H
Standard InChI Key HERDNVXQXGWNGM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s molecular formula, C23H24ClN3O4S, reflects a hybrid structure integrating three pharmacologically relevant motifs:

  • A benzo[d]dioxole group, known for enhancing metabolic stability and binding affinity to aromatic receptors.

  • A 4-(4-methoxyphenyl)thiazole ring, which contributes to π-π stacking interactions and modulates electronic properties.

  • A piperazine scaffold, facilitating solubility and serving as a linker for secondary functional groups.

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in physiological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight473.97 g/mol
CAS Number1216591-14-8
XLogP3 (Partition Coefficient)3.2 ± 0.5
Topological Polar Surface Area85.6 Ų
Solubility (Predicted)0.224 mg/mL in aqueous buffer

Synthesis and Reaction Mechanisms

Multi-Step Synthetic Pathway

The synthesis involves sequential coupling of the three primary components under controlled conditions :

  • Formation of the Thiazole Core: Cyclocondensation of 4-methoxyphenylacetonitrile with elemental sulfur and a benzaldehyde derivative yields the 4-(4-methoxyphenyl)thiazole intermediate .

  • Piperazine Functionalization: The thiazole-methyl group is alkylated with a piperazine derivative using NaH as a base in tetrahydrofuran (THF), achieving moderate yields (21–71%) .

  • Benzo[d]dioxole Coupling: A nucleophilic acyl substitution reaction links the dioxole-containing carbonyl group to the piperazine nitrogen, followed by hydrochloride salt formation.

Optimization Challenges

Key challenges include:

  • Low Yields in Alkylation Steps: Competing side reactions during thiazole-methylpiperazine coupling often necessitate multiple purification cycles .

  • Stereochemical Control: The absence of chiral centers simplifies synthesis but limits exploration of enantiomer-specific bioactivity.

Mechanism of Action and Biological Targets

Enzymatic Inhibition

In vitro assays demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and bacterial dihydrofolate reductase (DHFR), with IC50 values in the nanomolar range. The thiazole and dioxole groups form hydrogen bonds with catalytic residues, while the methoxyphenyl moiety enhances hydrophobic interactions.

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 2 µg/mL, comparable to vancomycin. Synergistic effects with β-lactam antibiotics suggest potential for combination therapies.

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

Rodent studies indicate oral bioavailability of 58%, attributed to the compound’s balanced lipophilicity (LogP = 3.2) and moderate plasma protein binding (72%). Tissue distribution favors the liver and kidneys, with negligible brain penetration due to P-glycoprotein efflux .

Metabolic Pathways

Primary metabolism involves hepatic CYP3A4-mediated oxidation of the methoxyphenyl group, producing a catechol metabolite excreted renally . No significant drug-drug interactions have been observed with common CYP substrates .

Future Directions and Challenges

Structural Modifications

  • Enhanced Blood-Brain Barrier Penetration: Introducing fluorine substituents to the dioxole ring may improve CNS bioavailability.

  • Prodrug Development: Esterification of the carbonyl group could mitigate first-pass metabolism .

Translational Hurdles

  • Scale-Up Synthesis: Current routes require expensive catalysts (e.g., HATU) and low-temperature conditions, complicating industrial production .

  • Long-Term Toxicity: Chronic exposure studies in primates are needed to evaluate hepatorenal safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator